Ethyl 4-ethyl-3-hydroxyhexanoate
Description
Ethyl 4-ethyl-3-hydroxyhexanoate is a branched-chain ester characterized by a hydroxyl group at the third carbon and an ethyl substituent at the fourth carbon of the hexanoate backbone. Such esters are typically valued in fragrance, cosmetics, and pharmaceuticals due to their pleasant aromas, solubility in organic solvents, and compatibility with formulation matrices .
Properties
CAS No. |
61097-25-4 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 4-ethyl-3-hydroxyhexanoate |
InChI |
InChI=1S/C10H20O3/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
OYUYRJGWZUJVAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethyl-3-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethyl-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
4-ethyl-3-hydroxyhexanoic acid+ethanolsulfuric acidEthyl 4-ethyl-3-hydroxyhexanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated and maintained at a specific temperature to ensure the complete conversion of reactants to the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-3-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of 4-ethyl-3-oxohexanoic acid or 4-ethyl-3-hydroxyhexanoic acid.
Reduction: Formation of 4-ethyl-3-hydroxyhexanol.
Substitution: Formation of halogenated derivatives such as 4-ethyl-3-chlorohexanoate.
Scientific Research Applications
Ethyl 4-ethyl-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-3-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against Coxsackievirus is believed to involve the inhibition of viral replication by interfering with the viral RNA polymerase . The hydroxy group in the compound may play a crucial role in binding to the active site of the enzyme, thereby preventing the synthesis of viral RNA.
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: The 3-hydroxy group in Ethyl 3-hydroxyhexanoate and this compound enhances hydrogen bonding, improving solubility in polar solvents compared to ketone-containing analogs like Ethyl 4-methyl-3-oxohexanoate .
Bioactivity: Hydroxy-substituted esters (e.g., Ethyl (±)-3-hydroxyhexanoate) are linked to bioactive roles, such as antifungal activity in spice extracts . This compound could exhibit similar or enhanced bioactivity due to its branched structure.
Industrial Applications: Ketone-containing esters (e.g., Ethyl 4-methyl-3-oxohexanoate) are often intermediates in synthetic pathways, whereas hydroxy-substituted esters are prioritized for fragrance and emollient roles .
Research Findings and Data Gaps
While direct studies on this compound are absent in the evidence, inferences can be drawn:
- Synthetic Routes: Likely involves esterification of 4-ethyl-3-hydroxyhexanoic acid, analogous to methods for Ethyl 3-hydroxyhexanoate .
- Toxicity and Safety: No data is available, but structurally similar esters (e.g., ethyl acetate fractions in Clitoria extracts) show low cytotoxicity at moderate concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
